molecular formula C15H13N3 B6635424 4-N-isoquinolin-4-ylbenzene-1,4-diamine

4-N-isoquinolin-4-ylbenzene-1,4-diamine

Cat. No. B6635424
M. Wt: 235.28 g/mol
InChI Key: KCQDNDIDVOMLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-isoquinolin-4-ylbenzene-1,4-diamine, commonly known as IQD, is a chemical compound that has been widely studied due to its unique chemical properties and potential applications in various fields. IQD is a heterocyclic compound that belongs to the family of isoquinoline derivatives. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antitumor properties.

Mechanism of Action

The mechanism of action of IQD is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. IQD has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a reduction in melanin production, which may have applications in the treatment of hyperpigmentation disorders. IQD has also been found to induce apoptosis in cancer cells by activating the extrinsic and intrinsic pathways.
Biochemical and Physiological Effects:
IQD has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which may have applications in the treatment of oxidative stress-related diseases. IQD has also been found to exhibit anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases. IQD has also been found to exhibit potent antitumor activity, which may have applications in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

IQD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. IQD is also stable under normal laboratory conditions. However, IQD has some limitations for lab experiments. It is relatively insoluble in water, which may limit its applications in certain experiments. IQD is also relatively expensive, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on IQD. One potential direction is the development of IQD-based drugs for the treatment of cancer and other diseases. Another potential direction is the development of IQD-based materials for various applications, such as sensors and catalysts. Further research is also needed to fully understand the mechanism of action of IQD and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of IQD involves the reaction of 4-nitrobenzene-1,2-diamine with isoquinoline in the presence of a reducing agent. The reduction of the nitro group leads to the formation of the corresponding amine group, resulting in the formation of IQD. The synthesis of IQD can also be achieved through the reaction of 4-chloro-1,2-phenylenediamine with isoquinoline.

Scientific Research Applications

IQD has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antitumor properties. IQD has also been found to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.

properties

IUPAC Name

4-N-isoquinolin-4-ylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-12-5-7-13(8-6-12)18-15-10-17-9-11-3-1-2-4-14(11)15/h1-10,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDNDIDVOMLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2NC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-isoquinolin-4-ylbenzene-1,4-diamine

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